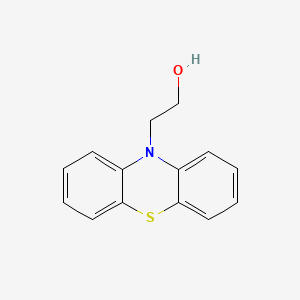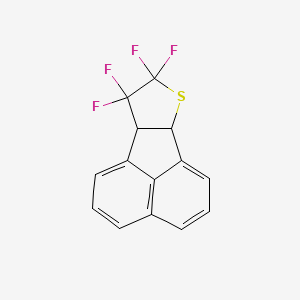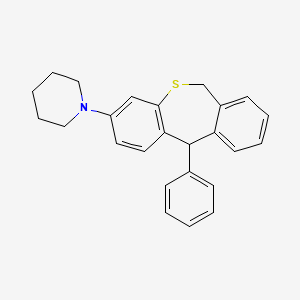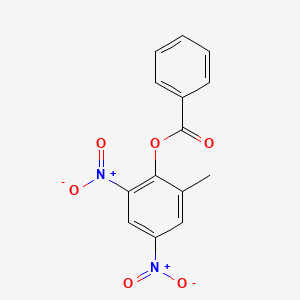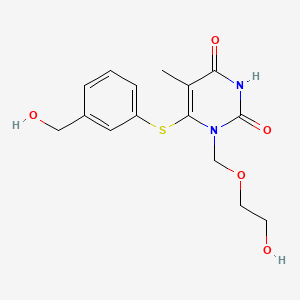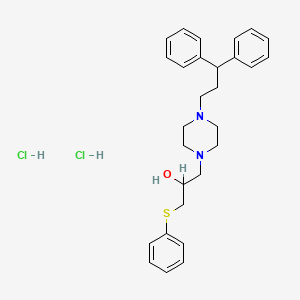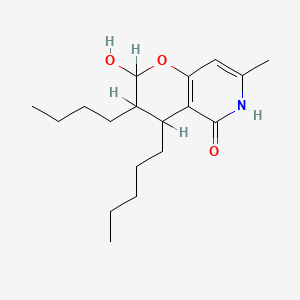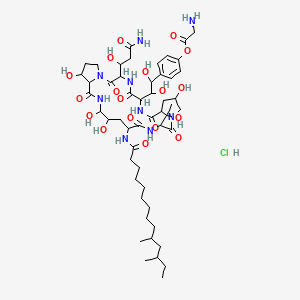
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans- is a complex cyclic peptide with multiple hydroxyl groups and ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the compound is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of complex peptides often employs automated peptide synthesizers to ensure precision and efficiency. The process includes deprotection, coupling, and cyclization steps, followed by purification using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols.
Major Products
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products include amides or thioesters.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a model peptide for studying peptide synthesis and cyclization techniques.
Biology
In biological research, it can serve as a probe for studying protein-protein interactions and enzyme-substrate specificity.
Medicine
Industry
Used in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclosporine
- Vancomycin
- Bacitracin
Uniqueness
This compound’s unique combination of hydroxyl, carbonyl, and ester groups, along with its cyclic structure, distinguishes it from other peptides. Its specific sequence and stereochemistry contribute to its unique biological and chemical properties.
Propiedades
Número CAS |
138661-19-5 |
|---|---|
Fórmula molecular |
C52H84ClN9O18 |
Peso molecular |
1158.7 g/mol |
Nombre IUPAC |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C52H83N9O18.ClH/c1-5-26(2)20-27(3)12-10-8-6-7-9-11-13-38(68)55-32-22-36(66)48(74)59-50(76)43-34(64)18-19-60(43)52(78)41(35(65)23-37(54)67)57-49(75)42(45(71)44(70)29-14-16-31(17-15-29)79-39(69)24-53)58-47(73)33-21-30(63)25-61(33)51(77)40(28(4)62)56-46(32)72;/h14-17,26-28,30,32-36,40-45,48,62-66,70-71,74H,5-13,18-25,53H2,1-4H3,(H2,54,67)(H,55,68)(H,56,72)(H,57,75)(H,58,73)(H,59,76);1H |
Clave InChI |
QYMCGDSFJXTTEW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CN)O)O)C(CC(=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



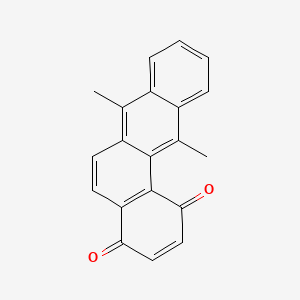
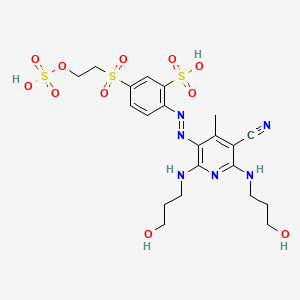
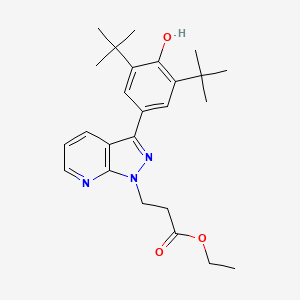

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
